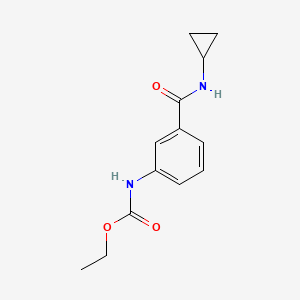

Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate

CAS No.:

Cat. No.: VC19933738

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O3 |

|---|---|

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | ethyl N-[3-(cyclopropylcarbamoyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C13H16N2O3/c1-2-18-13(17)15-11-5-3-4-9(8-11)12(16)14-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,14,16)(H,15,17) |

| Standard InChI Key | NZKVXPLHIJYTKC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2 |

Introduction

Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate is a carbamate compound featuring a cyclopropyl group attached to a phenyl ring, with an ethyl carbamate moiety. This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are widely used in various fields, including agriculture as pesticides and in pharmaceuticals for their therapeutic effects.

Synthesis Methods

The synthesis of ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate typically involves the reaction of phenolic compounds with isocyanates or carbamates. A common approach is the carbamoylation of phenols, where a phenol derivative reacts with a cyclopropyl isocyanate to form the desired carbamate. This method allows for the selective formation of the target compound while minimizing side reactions.

Potential Applications

Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate has potential applications in medicinal chemistry due to its unique structural properties. The presence of the carbamate group enables hydrogen bonding, while the cyclopropyl moiety may provide steric hindrance that influences binding affinity. This could make it useful as a potential inhibitor or modulator in biological systems, similar to other carbamate compounds that have shown promise in various therapeutic areas.

Analytical Techniques

Analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would provide further insights into the properties of ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate. These methods are crucial for characterizing the compound's structure and understanding its potential interactions with biological targets.

Data Table: Comparison of Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate with Other Carbamates

| Compound | Structure | Potential Applications |

|---|---|---|

| Ethyl (3-(cyclopropylcarbamoyl)phenyl)carbamate | Cyclopropylcarbamoyl group attached to a phenyl ring with an ethyl carbamate moiety | Potential inhibitor or modulator in biological systems |

| Other Carbamates | Various structures, often featuring carbamate groups | Therapeutic effects, agricultural use as pesticides |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume